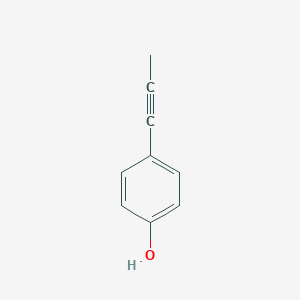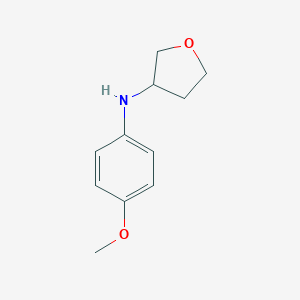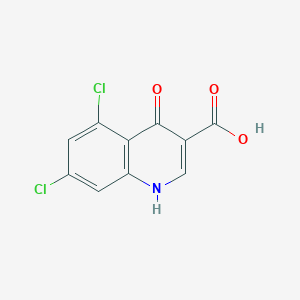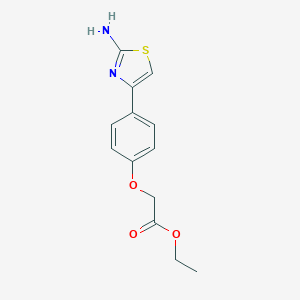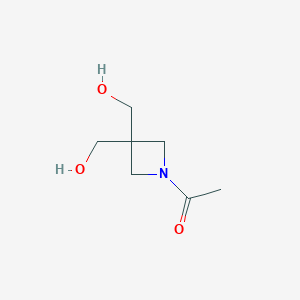
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone, commonly known as BHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BHA is not fully understood. However, studies have shown that BHA exerts its effects through the inhibition of various enzymes and signaling pathways. For example, BHA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BHA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Efectos Bioquímicos Y Fisiológicos
BHA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BHA has antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. In vivo studies have shown that BHA has the ability to reduce oxidative stress and inflammation, which may be beneficial for the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHA has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, BHA also has several limitations, including its limited solubility in water and its potential to undergo hydrolysis under certain conditions.
Direcciones Futuras
There are several future directions for the study of BHA. One potential direction is the development of BHA-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another potential direction is the development of BHA-based pesticides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of BHA and its potential applications in various fields.
Métodos De Síntesis
BHA can be synthesized through a multistep process involving the reaction of 1,3-dioxolane with ethyl chloroacetate, followed by the reaction of the resulting compound with hydroxylamine hydrochloride and sodium hydroxide. The final step involves the reaction of the resulting product with formaldehyde to yield BHA.
Aplicaciones Científicas De Investigación
BHA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and polymer science. In medicine, BHA has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In agriculture, BHA has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. In polymer science, BHA has been shown to have the ability to crosslink with various polymers, making it a potential candidate for use as a crosslinking agent.
Propiedades
Número CAS |
169908-06-9 |
|---|---|
Nombre del producto |
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1-[3,3-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-6(11)8-2-7(3-8,4-9)5-10/h9-10H,2-5H2,1H3 |
Clave InChI |
XXOGOSFQNVVACR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(C1)(CO)CO |
SMILES canónico |
CC(=O)N1CC(C1)(CO)CO |
Sinónimos |
3,3-Azetidinedimethanol, 1-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



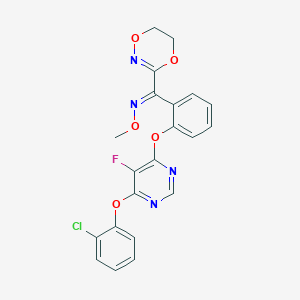
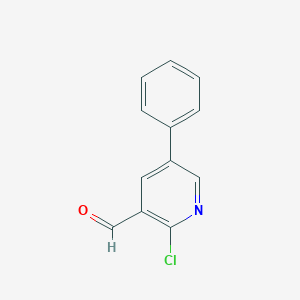
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
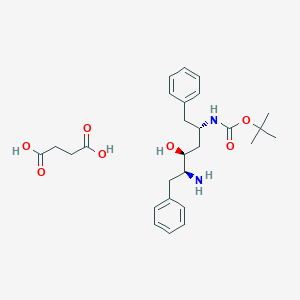
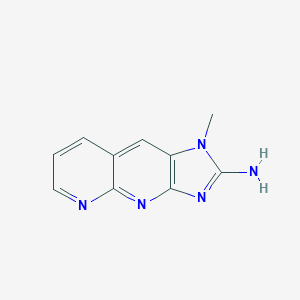
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
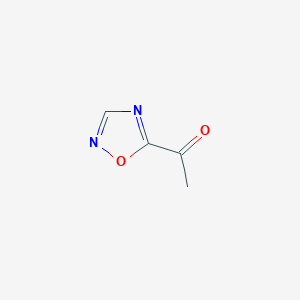
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)

